molecular formula C12H10ClF3N2OS B2554275 [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318239-52-0

[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No. B2554275
CAS RN: 318239-52-0
M. Wt: 322.73
InChI Key: MAMSGTAPEXYENG-UHFFFAOYSA-N
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Description

“[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the molecular formula C12H10ClF3N2OS . It has a molecular weight of 322.734 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .


Molecular Structure Analysis

The molecular structure of “[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” was confirmed by NMR, IR, and elemental analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” are not available, similar compounds have been synthesized and tested for various biological activities .


Physical And Chemical Properties Analysis

“[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” has a density of 1.5±0.1 g/cm3 and a boiling point of 411.1±45.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Chemical Structure and Potential Applications

The compound contains several functional groups and elements indicative of potential scientific applications:

  • Pyrazole Ring : Pyrazoles are known for their utility in pharmaceutical and agrochemical research due to their diverse biological activities. Compounds containing a pyrazole ring are explored for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents among others. For instance, pyrazole derivatives have been synthesized under various conditions and evaluated for their biological activities, including antimicrobial and antioxidant properties (Sheetal et al., 2018) [https://consensus.app/papers/synthesis-bioevaluation-novel-methods-review-sheetal/adf1a20b90645e448f0fe1a713ea9c62/?utm_source=chatgpt].

  • Trifluoromethyl Group : The presence of a trifluoromethyl group often imparts unique physical and chemical properties to compounds, such as increased lipophilicity and metabolic stability. These properties are beneficial in the design of pharmaceuticals and agrochemicals. Trifluoromethylpyrazoles, in particular, have garnered attention as anti-inflammatory and antibacterial agents, with the position of the trifluoromethyl group playing a significant role in the activity profile of the compounds (Kamalneet Kaur et al., 2015) [https://consensus.app/papers/trifluoromethylpyrazoles-agents-review-kaur/f0bcb1f5f0d855f895ba0921d8afe507/?utm_source=chatgpt].

  • Sulfanyl and Methanol Groups : Sulfanyl (thiol) groups are important in medicinal chemistry for their ability to bind to metal ions and enzymes, impacting the biological activity of compounds. Methanol groups, while simple, are fundamental in organic synthesis and as solvents in various reactions.

Future Directions

The future directions for research on “[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by similar compounds , this compound could be a promising candidate for further study in various fields, including medicinal chemistry and pharmacology.

properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSGTAPEXYENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

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